
2-(3,6-Difluoro-2-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,6-Difluoro-2-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H10F2O3 This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include steps for purification and isolation of the compound to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,6-Difluoro-2-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms and methoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted phenylpropanoic acid derivatives.
Aplicaciones Científicas De Investigación
2-(3,6-Difluoro-2-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3,6-Difluoro-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a methoxy group can influence its binding affinity and reactivity with enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(3,6-Difluoro-2-methoxyphenyl)boronic acid: This compound shares the difluoro and methoxy substituents but has a boronic acid group instead of a propanoic acid group.
3-(2-Methoxyphenyl)propanoic acid: This compound has a similar structure but lacks the fluorine atoms
Uniqueness
2-(3,6-Difluoro-2-methoxyphenyl)propanoic acid is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H10F2O3 |
|---|---|
Peso molecular |
216.18 g/mol |
Nombre IUPAC |
2-(3,6-difluoro-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-5(10(13)14)8-6(11)3-4-7(12)9(8)15-2/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
ICRKBWOPPZYHAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1OC)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-6-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13316251.png)
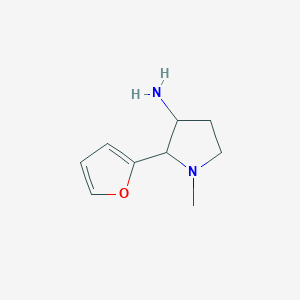
![4-Bromo-2-[1-(cyclopropylamino)propyl]phenol](/img/structure/B13316265.png)
![1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13316269.png)
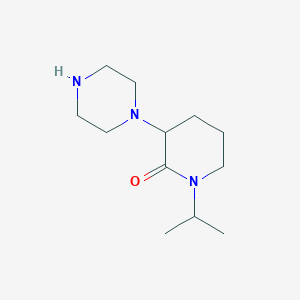
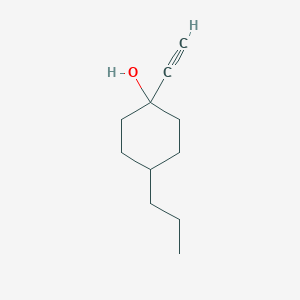
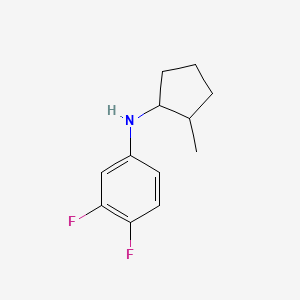
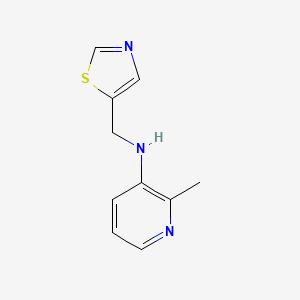
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13316296.png)
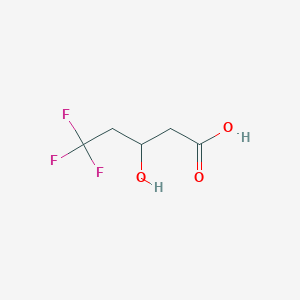

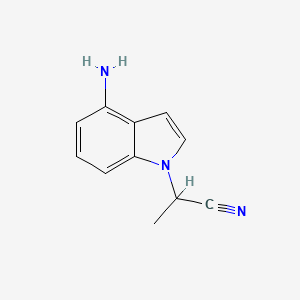
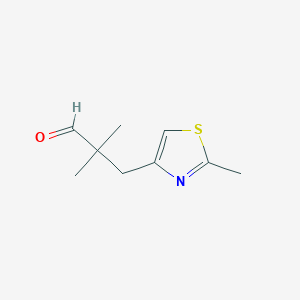
![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline](/img/structure/B13316331.png)
